An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenoxy)phenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenoxy)phenylboronic acid
Executive Summary
4-(4-Bromophenoxy)phenylboronic acid is a bifunctional synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a boronic acid moiety and a brominated aryl ether, makes it a versatile reagent for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its core physicochemical properties, detailed analytical methodologies for its characterization, and critical insights into its chemical behavior and stability. The information herein is intended to equip researchers, process chemists, and drug development professionals with the foundational knowledge required for its effective application, from bench-scale synthesis to process development.
Introduction & Molecular Overview
The utility of arylboronic acids in modern organic synthesis is well-established, with the Suzuki-Miyaura cross-coupling reaction standing as a cornerstone of carbon-carbon bond formation.[1][2] 4-(4-Bromophenoxy)phenylboronic acid emerges as a particularly valuable reagent by offering two distinct reactive sites: the boronic acid for Suzuki coupling and the aryl bromide for a subsequent, different coupling reaction. This "dual-handle" nature allows for the sequential and controlled synthesis of complex biaryl and poly-aryl systems, which are common motifs in active pharmaceutical ingredients (APIs).
Molecular Structure and Identification
The unambiguous identification of a reagent is the first step in any robust scientific protocol. The key identifiers for 4-(4-Bromophenoxy)phenylboronic acid are summarized below.
Diagram 1: Chemical Structure of 4-(4-Bromophenoxy)phenylboronic acid
A 2D representation of the 4-(4-Bromophenoxy)phenylboronic acid molecule.
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | (4-(4-Bromophenoxy)phenyl)boronic acid |
| CAS Number | 214375-65-0 |
| Molecular Formula | C₁₂H₁₀BBrO₃ |
| Molecular Weight | 292.92 g/mol |
| SMILES | B(C1=CC=C(C=C1)OC2=CC=C(C=C2)Br)(O)O |
| InChI Key | YJWUJTGCAMHFNQ-UHFFFAOYSA-N |
Core Physicochemical Properties
Understanding the fundamental physical properties of a compound is critical for designing synthetic procedures, purification strategies, and formulation studies. While comprehensive experimental data for this specific molecule is sparse in public literature, properties can be reliably inferred from closely related analogs and supplier technical data sheets.
Table 2: Summary of Core Physicochemical Properties
| Property | Value / Description | Rationale / Comparative Context |
| Appearance | White to off-white crystalline powder | Typical for arylboronic acids.[3] |
| Melting Point | 201-205 °C | This value is higher than that of 4-phenoxyphenylboronic acid (141-145 °C), likely due to the increased molecular weight and intermolecular forces from the bromine atom.[4] |
| Solubility | Soluble in polar organic solvents (Methanol, THF, DMF); Insoluble in water and nonpolar hydrocarbons. | The polar boronic acid group confers solubility in polar organic solvents, but the large, hydrophobic aryl ether backbone prevents aqueous solubility, a common trait for arylboronic acids.[5][6] |
| pKa | Estimated: 8.5 - 9.5 | The pKa of unsubstituted phenylboronic acid is ~8.8.[6] The electron-withdrawing nature of the phenoxy and bromo substituents is expected to slightly increase acidity (lower pKa) compared to simple alkylboronic acids but remain in the typical range for arylboronic acids. |
Spectroscopic and Spectrometric Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The expected spectral features for 4-(4-Bromophenoxy)phenylboronic acid are outlined below, based on the analysis of its constituent functional groups and data from analogous structures.[3][7][8][9]
Table 3: Key Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiple doublets in the range of δ 7.0-8.0 ppm. Protons on the boronic acid-bearing ring will be distinct from those on the bromo-substituted ring.- B(OH)₂ Protons: A broad singlet, often exchangeable with D₂O, typically observed between δ 8.0-8.5 ppm. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 115-160 ppm).- C-B Bond: A characteristic signal for the carbon attached to boron, often broad, around δ 130-140 ppm.- C-Br Bond: A signal around δ 115-125 ppm. |
| ¹¹B NMR | - A single, broad signal in the range of δ 19-30 ppm, characteristic of a trigonal planar (sp² hybridized) boronic acid.[10] |
| IR (Infrared) | - O-H Stretch: A very broad and strong band from ~3200-3600 cm⁻¹ (from B(OH)₂).- B-O Stretch: A strong, characteristic band around 1350-1380 cm⁻¹.- C-O-C Stretch: A strong band for the aryl ether linkage around 1240 cm⁻¹.- Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 292 and 294. |
Experimental Protocols for Physicochemical Analysis
To ensure scientific integrity, all analytical protocols must be self-validating. The following section details standardized, reliable methods for characterizing 4-(4-Bromophenoxy)phenylboronic acid.
Protocol for Melting Point Determination
Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. This protocol uses a modern digital apparatus for precision and reproducibility.
Diagram 2: Workflow for Melting Point Determination
A standardized workflow for accurate melting point measurement.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. Gently crush the crystalline solid into a fine powder using a mortar and pestle.
-
Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement: Set a heating ramp rate of 2-3 °C per minute for an accurate determination.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion).
-
Validation: Repeat the measurement two more times. The values should be within a 1-2 °C range for a pure sample.
Protocol for pKa Determination via Spectrophotometric Titration
Causality: The pKa value defines the Lewis acidity of the boronic acid, which is fundamental to its reactivity, particularly its ability to form boronate complexes required for transmetalation in Suzuki couplings.[11] This UV-Vis based method is highly sensitive and suitable for compounds with chromophores, like the subject molecule.[12]
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of 4-(4-Bromophenoxy)phenylboronic acid in a suitable organic co-solvent (e.g., acetonitrile or methanol) to ensure solubility.[12]
-
Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 7 to 12).
-
Sample Preparation: In a series of UV-transparent cuvettes or a 96-well plate, add a fixed aliquot of the stock solution to each buffer, maintaining a constant concentration of the boronic acid and co-solvent across all samples.
-
UV-Vis Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample. The formation of the anionic boronate species from the neutral boronic acid will cause a shift in the absorption spectrum.
-
Data Analysis: Plot the change in absorbance at a chosen wavelength against the pH of the buffer.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.[13]
Chemical Reactivity and Stability
Role in Suzuki-Miyaura Cross-Coupling
The primary application of 4-(4-Bromophenoxy)phenylboronic acid is in the Suzuki-Miyaura reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][14] The boronic acid enters the cycle during transmetalation, where it must first be activated by a base to form a more nucleophilic boronate species.[11]
Diagram 3: The Suzuki-Miyaura Coupling Cycle
A simplified representation of the catalytic cycle for Suzuki-Miyaura coupling.
Stability and the Formation of Boroxines
A critical aspect of handling and using boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This is a reversible equilibrium reaction.[15][16]
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
The formation of boroxine is an entropically driven process, favored by the removal of water, such as heating in an anhydrous solvent.[16][17][18] For synthetic applications like Suzuki coupling, the presence of boroxines can be detrimental as they are often less reactive than the corresponding monomeric boronic acids.
Storage and Handling Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from excessive heat.[5]
-
Handling: To ensure maximum reactivity in synthesis, it is often advisable to use the boronic acid as is from a reliable supplier or to briefly stir the material in a solvent mixture like ether/water and then dry it thoroughly before use to hydrolyze any boroxine back to the active monomeric form.
Safety and Handling
While a specific safety data sheet (SDS) for 4-(4-Bromophenoxy)phenylboronic acid is not widely available, hazard information can be extrapolated from analogous compounds like 4-bromophenylboronic acid.[3]
-
GHS Classification (Anticipated):
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system irritation
-
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Conclusion
4-(4-Bromophenoxy)phenylboronic acid is a high-value synthetic intermediate whose physicochemical properties are well-aligned with its primary role in palladium-catalyzed cross-coupling reactions. Its crystalline nature, solubility in common organic solvents, and predictable spectroscopic profile make it a reliable and characterizable reagent. A thorough understanding of its properties, particularly its potential for boroxine formation and its Lewis acidity, is paramount for researchers aiming to leverage its synthetic potential in the fields of drug discovery and materials science. The protocols and data presented in this guide serve as a robust foundation for the successful application of this versatile molecule.
References
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. 4-PHENOXYPHENYLBORONIC ACID | 51067-38-0 [chemicalbook.com]
- 5. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]
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- 8. rsc.org [rsc.org]
- 9. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
